molecular formula C16H15BrClN3O3 B2794622 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one CAS No. 2097903-66-5

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one

Cat. No.: B2794622
CAS No.: 2097903-66-5
M. Wt: 412.67
InChI Key: YCVRAVOYWKNPFQ-UHFFFAOYSA-N
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Description

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one is a chemical compound with significant potential in various fields of scientific research This compound is known for its unique structure, which includes a bromopyrimidine moiety, a pyrrolidine ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one typically involves multiple steps. One common route includes the following steps:

    Formation of the bromopyrimidine intermediate: This step involves the bromination of pyrimidine using bromine or a brominating agent under controlled conditions.

    Synthesis of the pyrrolidine derivative: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the bromopyrimidine intermediate.

    Coupling with chlorophenoxyethanone: The final step involves the coupling of the pyrrolidine derivative with 4-chlorophenoxyethanone under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the modulation of enzymatic activity or receptor binding. The pyrrolidine ring and chlorophenoxy group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(pyrrolidin-1-yl)pyridine
  • 1-(5-Bromopyrimidin-2-yl)piperidin-3-ol
  • Methyl 1-(5-bromopyrimidin-2-yl)piperidine-4-carboxylate

Uniqueness

1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one stands out due to its unique combination of a bromopyrimidine moiety, a pyrrolidine ring, and a chlorophenoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(4-chlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3/c17-11-7-19-16(20-8-11)24-14-5-6-21(9-14)15(22)10-23-13-3-1-12(18)2-4-13/h1-4,7-8,14H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVRAVOYWKNPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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